molecular formula C24H19BrN2O2 B5064122 N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide

Cat. No.: B5064122
M. Wt: 447.3 g/mol
InChI Key: HHZJQLFKWZMZRE-UHFFFAOYSA-N
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Description

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide is a complex organic compound that features a benzamide group linked to an isoquinoline moiety

Properties

IUPAC Name

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2.BrH/c27-23(17-26-15-14-18-6-4-5-9-21(18)16-26)19-10-12-22(13-11-19)25-24(28)20-7-2-1-3-8-20;/h1-16H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZJQLFKWZMZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with benzamide precursors under specific conditions. For instance, the reaction may involve the use of catalysts such as palladium or ruthenium to facilitate the coupling reactions . The reaction conditions often include elevated temperatures and the presence of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline moiety, in particular, contributes to its potential bioactivity and versatility in various applications .

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